Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Overview
Description
“Benzene, 1,1’,1’'-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-” is a colorless liquid that is widely used in various fields of research and industry. It has three bromo substituents around an aromatic ring that can be used as a cross-linker . It is mainly utilized in the synthesis of ligands and dendrimeric monomers .
Synthesis Analysis
1,3,5-Tris (bromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers for selective adsorption of CO2 and H2 .Molecular Structure Analysis
The molecular formula of “Benzene, 1,1’,1’'-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-” is C23H21BrO, and its molecular weight is 393.3 g/mol.Chemical Reactions Analysis
The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution . To explain this, a third mechanism for nucleophilic substitution has been proposed .Physical and Chemical Properties Analysis
Benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .Scientific Research Applications
Increased Mitochondrial DNA Copy Number and Epigenetic Changes
Benzene exposure, even at low levels, is associated with increased blood mitochondrial DNA copy number (mtDNAcn), reflecting potential mitochondrial DNA damage and dysfunction. This increase in mtDNAcn could serve as a biomarker for biological oxidative responses to low-level benzene exposure, indicating a mechanism through which benzene induces oxidative damage. Additionally, benzene exposure is linked to changes in DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation/hypomethylation, suggesting epigenetic modifications as a potential pathway for benzene-induced health effects (Carugno et al., 2011) (Bollati et al., 2007).
Hematological Alterations and Markers of B-Cell Activation
Exposure to benzene, even at levels not traditionally associated with health risks, can lead to hematotoxicity. This includes alterations in cell types derived from myeloid progenitor cells, such as granulocytes and platelets, and changes in lymphoid cell types, including B cells and CD4+ T cells. These hematological changes are consistent with the known risks of benzene exposure, including myeloid leukemia and potentially non-Hodgkin lymphoma, highlighting the importance of monitoring and mitigating benzene exposure in occupational settings (Bassig et al., 2016).
Genetic Susceptibility to Benzene Hematotoxicity
Research suggests that genetic polymorphisms in genes involved in benzene metabolism and DNA repair mechanisms, such as EPHX1 and NQO1, may influence individual susceptibility to benzene-induced hematotoxicity. These findings underscore the need for personalized approaches to assess and manage benzene exposure risks, taking into account genetic variability among individuals (Xing et al., 2013).
Environmental and Occupational Exposure Assessment
Studies on environmental phenols and their precursors, including benzene, in pregnant women and workers highlight the significance of assessing exposure to these compounds through both environmental monitoring and biological markers. Such assessments can help in understanding the extent of exposure and its potential health implications, especially in vulnerable populations like pregnant women and occupational groups with high exposure risks (Mortensen et al., 2014).
Mechanism of Action
Safety and Hazards
The product is not intended for human or veterinary use. It is for research use only.
Future Directions
Properties
IUPAC Name |
[2-(bromomethyl)prop-2-enoxy-diphenylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16H,1,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSSGVJTRUXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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